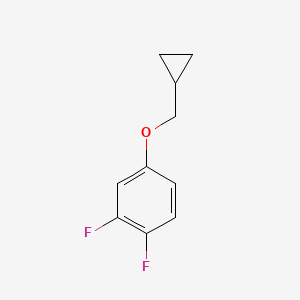

4-(Cyclopropylmethoxy)-1,2-difluorobenzene

Description

Overview of Fluorinated Aryl Ethers in Organic Chemistry Research

Fluorinated aryl ethers are a class of organic compounds that have found considerable application, especially in the fields of medicinal chemistry and agrochemistry. The introduction of fluorine atoms into an aryl ether structure can profoundly influence the molecule's physicochemical properties. labinsights.nl The high electronegativity of fluorine can alter the electron distribution within the aromatic ring, affecting its reactivity and interaction with biological targets.

Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to improved pharmacokinetic profiles for drug candidates. The presence of fluorine can also modulate properties such as lipophilicity, pKa, and membrane permeability, all of which are critical parameters in drug design. acs.orgspringernature.com

The synthesis of fluorinated aryl ethers can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) on activated fluoroarenes and modern cross-coupling reactions. wikipedia.orgnih.gov Palladium-catalyzed C-O cross-coupling reactions, for instance, have emerged as a versatile tool for the formation of aryl ether bonds under relatively mild conditions. acs.org

Significance of Cyclopropylmethoxy Moieties in Molecular Design

The cyclopropyl (B3062369) group is a small, strained ring system that is increasingly utilized as a structural motif in drug discovery. nih.gov Despite its simple structure, the cyclopropyl ring imparts a number of desirable properties to a molecule. Its rigid nature can provide conformational constraint, which can be advantageous for optimizing the binding of a ligand to its biological target. nih.gov This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.

The electronic properties of the cyclopropyl group are also noteworthy. The C-H bonds of a cyclopropane (B1198618) ring are stronger than those in typical alkyl groups, which can contribute to increased metabolic stability. researchgate.net The cyclopropyl group is often considered a "bioisostere" of other functional groups, such as isopropyl or phenyl groups, meaning it can mimic their size and shape while offering different electronic and metabolic properties. nih.gov When incorporated as a cyclopropylmethoxy group, it introduces a flexible yet conformationally defined linker that can position the cyclopropyl ring in specific orientations relative to the rest of the molecule.

Rationale for Academic Investigation of 4-(Cyclopropylmethoxy)-1,2-difluorobenzene

The academic investigation of this compound is warranted by the synergistic combination of its fluorinated aryl ether and cyclopropylmethoxy components. The 1,2-difluorobenzene (B135520) core presents an interesting scaffold for further functionalization and for studying the effects of ortho-difluoro substitution on the properties of the ether.

The presence of two fluorine atoms on the benzene (B151609) ring is expected to significantly influence the molecule's electrostatic potential and its ability to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. The cyclopropylmethoxy group, in turn, introduces a metabolically robust and conformationally constrained moiety.

Therefore, this compound represents a model system for exploring the interplay between these two valuable structural motifs. Research into its synthesis, properties, and potential applications could provide valuable insights for the design of new pharmaceuticals, agrochemicals, and advanced materials. A plausible synthetic route could involve the Williamson ether synthesis, reacting the sodium salt of cyclopropylmethanol (B32771) with 1,2,4-trifluorobenzene (B1293510) or a related activated difluorobenzene derivative. masterorganicchemistry.comlumenlearning.comtcichemicals.comyoutube.com

Data Tables

Due to the limited specific research on this compound, the following tables provide data for its key precursors.

Table 1: Properties of 1,2-Difluorobenzene

| Property | Value |

|---|---|

| CAS Number | 367-11-3 nih.gov |

| Molecular Formula | C₆H₄F₂ wikipedia.org |

| Molar Mass | 114.09 g/mol wikipedia.org |

| Boiling Point | 92 °C wikipedia.org |

Table 2: Properties of Cyclopropylmethanol

| Property | Value |

|---|---|

| CAS Number | 2516-33-8 |

| Molecular Formula | C₄H₈O |

| Molar Mass | 72.11 g/mol |

| Boiling Point | 123-124 °C |

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVJKAITEBRBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclopropylmethoxy 1,2 Difluorobenzene and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-(Cyclopropylmethoxy)-1,2-difluorobenzene reveals two primary strategic disconnections. The most logical and common disconnection is at the ether linkage (C-O bond). This approach simplifies the target molecule into two key precursors: a 1,2-difluorobenzene (B135520) core and a cyclopropylmethoxy unit. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr), where cyclopropylmethoxide acts as the nucleophile and one of the fluorine atoms on the difluorobenzene ring serves as the leaving group.

A secondary disconnection strategy could target the carbon-fluorine (C-F) bonds of the aromatic ring. This approach would involve synthesizing a substituted phenol (B47542) precursor and then introducing the fluorine atoms. However, the former strategy is generally more convergent and efficient, as the synthesis of the 1,2-difluorobenzene core is well-established through robust methodologies like the Balz-Schiemann reaction. Therefore, the primary synthetic plan involves the initial preparation of 1,2-difluorobenzene, followed by its etherification.

Precursor Synthesis and Functionalization Pathways

The synthesis is bifurcated into two main stages: the assembly of the fluorinated aromatic scaffold and the subsequent attachment of the cyclopropylmethoxy side chain.

The 1,2-difluorobenzene moiety is a critical building block. Its synthesis is most effectively achieved through methods that introduce fluorine onto an aromatic ring, starting from readily available anilines.

The Balz-Schiemann reaction is a classic and reliable method for converting primary aromatic amines into aryl fluorides. wikipedia.org The traditional process involves two main steps: the diazotization of an aniline (B41778), such as 2-fluoroaniline, using nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a stable aryldiazonium tetrafluoroborate (B81430) salt, followed by the thermal decomposition of this isolated salt to yield the desired aryl fluoride (B91410). wikipedia.orgscientificupdate.comnumberanalytics.com The decomposition is believed to proceed through an SN1-type mechanism involving a highly unstable aryl cation. wikipedia.org

While effective, the traditional Balz-Schiemann reaction often requires high temperatures for decomposition, which can be hazardous, especially on a larger scale, due to the risk of runaway exothermic reactions. scientificupdate.com To address these limitations, several modern variants have been developed to improve safety, yield, and substrate scope. numberanalytics.com These innovations include:

Alternative Counterions: Using counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can lead to improved yields for certain substrates compared to tetrafluoroborates. wikipedia.org

In Situ Diazotization: The use of nitrosonium salts, like [NO]SbF₆, allows for the diazotization to occur without the need to isolate the diazonium intermediate, streamlining the process. wikipedia.org

Alternative Fluoride Sources: To circumvent the use of expensive HBF₄, methods utilizing a solution of sodium nitrite (B80452) in liquid hydrogen fluoride (HF) or HF/pyridine have been developed. wikipedia.orgacs.orgacs.org

Modified Reaction Conditions: The use of low- or non-polar solvents, such as chlorobenzene (B131634) or hexane, can facilitate the reaction at lower temperatures. nih.govacs.org Furthermore, catalyst- and additive-free conditions have been successfully revisited, simplifying the reaction setup. nih.gov

| Variant | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Traditional Thermal | Aniline, NaNO₂, HBF₄; High Temperature | Well-established, reliable for many substrates | scientificupdate.comnumberanalytics.com |

| Alternative Counterions | HPF₆, HSbF₆ | Improved yields for specific substrates | wikipedia.org |

| Alternative Fluoride Source | HF/Pyridine | Cost-effective, enables lower decomposition temperatures | scientificupdate.comacs.orgacs.org |

| Modified Solvents | Low- or non-polar solvents (e.g., PhCl, hexane) | Allows for lower reaction temperatures | nih.govacs.org |

| Continuous Flow | Flow reactor setup | Enhanced safety, scalability, avoids isolation of intermediates | scientificupdate.comresearchgate.net |

A significant advancement in the synthesis of 1,2-difluorobenzene is the use of photochemical methods coupled with continuous flow technology. acs.orgbohrium.commagritek.com This modern approach addresses the safety concerns associated with the traditional Balz-Schiemann reaction by avoiding the isolation of potentially explosive diazonium salts and managing exothermic processes more effectively. acs.org

In a proof-of-concept study, 1,2-difluorobenzene was synthesized from 2-fluoroaniline. acs.orgacs.org The process involves the in situ generation of the diazonium salt using HF/pyridine as the fluorinating agent, followed immediately by photochemically induced fluorodediazoniation in a continuous flow reactor. acs.orgbohrium.comvapourtec.com This method offers a clean reaction profile and high product selectivity (≥95%). bohrium.commagritek.comvapourtec.com The use of high-power 365 nm Light-Emitting Diodes (LEDs) provides an efficient and robust irradiation system, allowing for the generation of 1,2-difluorobenzene with a short residence time of just 10 minutes at full conversion. acs.orgbohrium.comacs.org

| Parameter | Condition/Value | Significance | Reference |

|---|---|---|---|

| Starting Material | 2-Fluoroaniline | Precursor to the 1,2-difluorobenzene core | acs.orgbohrium.com |

| Fluorinating Reagent | HF/Pyridine | Cost-effective and efficient fluoride source | acs.orgacs.org |

| Reaction Type | Photochemical Fluorodediazoniation | Avoids high temperatures, improves safety | acs.orgbohrium.com |

| Irradiation Source | High-power 365 nm LED | Efficient and robust compared to traditional lamps | bohrium.comvapourtec.comacs.org |

| Residence Time | ~10 minutes | Demonstrates rapid reaction kinetics | bohrium.comvapourtec.com |

| Product Selectivity | ≥95% | Indicates a clean reaction with minimal byproducts | bohrium.comvapourtec.com |

Once the 1,2-difluorobenzene core is synthesized, the final step is the introduction of the cyclopropylmethoxy group via an etherification reaction.

The attachment of the cyclopropylmethoxy group is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. mdpi.com This class of reaction is highly effective for polyfluoroarenes because the strongly electronegative fluorine atoms activate the aromatic ring towards nucleophilic attack and also serve as excellent leaving groups. mdpi.comlibretexts.org

The reaction proceeds by generating the cyclopropylmethoxide anion from cyclopropylmethanol (B32771) using a suitable base. This alkoxide then acts as a nucleophile, attacking one of the carbon atoms bearing a fluorine on the 1,2-difluorobenzene ring. This is followed by the elimination of a fluoride ion to yield the final product, this compound. The SNAr mechanism is generally a two-step addition-elimination process via a Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism. nih.gov A mild base in a polar aprotic solvent is typically sufficient to drive the reaction to completion.

| Component | Example | Role in Reaction | Reference |

|---|---|---|---|

| Aromatic Substrate | 1,2-Difluorobenzene | Electrophile, activated by fluorine atoms | mdpi.com |

| Nucleophile | Cyclopropylmethoxide (from Cyclopropylmethanol) | Attacks the aromatic ring | libretexts.org |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the alcohol to form the alkoxide nucleophile | mdpi.com |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent to solvate the cation and facilitate the reaction | mdpi.com |

| Leaving Group | Fluoride ion (F⁻) | Displaced by the incoming nucleophile | mdpi.comlibretexts.org |

Introduction of the Cyclopropylmethoxy Group

Etherification Reactions from Hydroxyl Precursors

The synthesis of this compound and its analogues often begins with the etherification of a hydroxyl precursor, typically a substituted difluorophenol. The Williamson ether synthesis is a fundamental and widely employed method for this transformation. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide, in this case, a cyclopropylmethyl halide.

The general reaction is as follows:

Ar-OH + R-X + Base → Ar-O-R + Base·HX

In the context of this compound, the starting materials would be 3,4-difluorophenol (B1294555) and (bromomethyl)cyclopropane. A suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is used to deprotonate the phenol. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common to facilitate the reaction.

Optimization of Reaction Conditions: Temperature and Catalysis

The efficiency of the etherification reaction is highly dependent on the reaction conditions, primarily temperature and the choice of catalyst. Optimization of these parameters is crucial for maximizing the yield and minimizing side reactions.

Temperature: The reaction temperature for Williamson ether synthesis can vary. While some reactions proceed efficiently at room temperature, others may require heating to increase the reaction rate. researchgate.net However, excessively high temperatures can lead to side products, such as elimination products from the alkyl halide or decomposition of the reactants. For the synthesis of aryl ethers, temperatures in the range of 80-120°C are often employed, particularly when using less reactive alkyl halides or bases. semanticscholar.org

Catalysis: While the Williamson ether synthesis is not always catalytic, phase-transfer catalysts can be employed to enhance the reaction rate, especially in biphasic systems. These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present.

In some modern variations of etherification, metal catalysts can be used. For instance, copper or palladium catalysts can facilitate the coupling of phenols with alkyl halides under milder conditions. The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity.

Table 1: Optimization of Etherification Reaction Conditions

| Parameter | Condition | Effect on Reaction |

| Base | Strong bases (e.g., NaH) vs. Weaker bases (e.g., K2CO3) | Stronger bases lead to faster deprotonation but may increase side reactions. |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solubilizes reactants and facilitates the SN2 reaction. |

| Temperature | Room Temperature to 120°C | Higher temperatures increase reaction rate but can lead to byproducts. researchgate.netsemanticscholar.org |

| Catalyst | Phase-transfer catalysts, Cu, or Pd catalysts | Can improve reaction rates and allow for milder conditions. |

Advanced Synthetic Transformations for Derivatization

Once the core structure of this compound is synthesized, it can be further modified to introduce a variety of functional groups. These advanced synthetic transformations are key to creating a diverse range of analogues.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the arylation of this compound, reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings are highly relevant. These reactions typically involve the activation of a C-X or C-H bond (where X is a halide or triflate) on one aromatic ring and coupling it with another aromatic partner. For instance, if the difluorobenzene ring of the target molecule is further substituted with a bromine or iodine atom, it can readily participate in these cross-coupling reactions. nih.govrsc.org

A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols has been reported using the commercially available precatalyst tBuBrettPhos Pd G3 and Cs2CO3 in toluene. nih.gov This method is noted for its short reaction time and excellent functional group tolerance. nih.gov

C-H Functionalization Methodologies (e.g., Catellani-type reactions)

Direct C-H functionalization has emerged as a more atom-economical approach to derivatization, as it avoids the need for pre-functionalized starting materials. nih.gov The Catellani reaction is a prime example, enabling the ortho-acylation, alkylation, or arylation of an aryl halide, followed by a terminating ipso-coupling reaction. wikipedia.orgresearchgate.net In the context of this compound, if an iodo or bromo substituent is present, the adjacent C-H bonds can be targeted for functionalization.

The palladium/norbornene cooperative catalysis, also known as the Catellani-type reaction, is a versatile approach for the vicinal difunctionalization of arenes. nih.govresearchgate.net This reaction allows for the simultaneous coupling of an electrophile and a nucleophile at the ortho and ipso positions of an aryl halide, respectively. nih.gov

Selective Fluorination and Fluoroalkylation Reactions

The introduction of additional fluorine atoms or fluoroalkyl groups can significantly alter the properties of a molecule. lew.ro Various reagents and methods are available for selective fluorination and fluoroalkylation.

Selective Fluorination: Electrophilic fluorinating agents, such as Selectfluor, are commonly used to introduce fluorine atoms onto aromatic rings. lew.ro The regioselectivity of this reaction is directed by the existing substituents on the ring. Nucleophilic fluorination can also be achieved through methods like the Balz-Schiemann reaction, which involves the conversion of an aniline to a diazonium salt, followed by displacement with fluoride. seqens.com

Fluoroalkylation: The introduction of groups like trifluoromethyl (CF3) or difluoromethyl (CF2H) is of great interest. Reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable initiator can be used for trifluoromethylation. nih.gov Photocatalytic methods have also been developed for the fluoroalkylation of aromatic compounds, offering mild and selective transformations. conicet.gov.arresearchgate.net

Table 2: Advanced Synthetic Transformations for Derivatization

| Transformation | Reagents and Conditions | Functional Group Introduced |

| Palladium-Catalyzed Arylation | Arylboronic acid, Pd catalyst, base (Suzuki coupling) | Aryl group |

| C-H Functionalization | Alkyl halide, Pd catalyst, norbornene (Catellani reaction) | Alkyl and other groups at ortho and ipso positions |

| Selective Fluorination | Selectfluor (electrophilic) | Fluorine atom |

| Fluoroalkylation | TMSCF3, initiator (e.g., TBAF) | Trifluoromethyl group |

Strategies for Introducing Complex Functional Groups

Beyond simple alkyl or aryl groups, more complex functionalities can be introduced onto the this compound scaffold. This can be achieved through a variety of synthetic strategies:

Multi-step sequences: A common approach is to introduce a versatile functional group, such as a carboxylic acid or an amino group, which can then be further elaborated into more complex structures through standard organic transformations (e.g., amide coupling, reductive amination).

Use of functionalized coupling partners: In cross-coupling reactions, the coupling partner itself can contain complex functionality. For example, a complex boronic acid can be used in a Suzuki coupling to introduce a large, multi-functional group in a single step.

Post-functionalization of introduced groups: A simple group introduced in an initial derivatization step can be further modified. For instance, an introduced alkene can undergo various transformations like epoxidation, dihydroxylation, or polymerization.

The choice of strategy depends on the desired final structure and the compatibility of the functional groups with the reaction conditions.

Mechanistic Studies of Reactions Involving 4 Cyclopropylmethoxy 1,2 Difluorobenzene

Investigation of Reaction Pathways in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like 1,2-difluorobenzene (B135520) derivatives. The reaction of 4-(cyclopropylmethoxy)-1,2-difluorobenzene with nucleophiles is expected to proceed via a well-established mechanism, though the specifics can vary.

The classical SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring facilitates this attack by lowering the energy of the LUMO and stabilizing the negative charge in the intermediate. The cyclopropylmethoxy group, being an electron-donating group, can influence the regioselectivity of the nucleophilic attack.

Recent studies on similar systems have introduced the concept of a concerted mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-fluorine bond occur in a single transition state, avoiding a discrete Meisenheimer intermediate. springernature.comnih.gov Whether the reaction of this compound proceeds through a stepwise or concerted pathway is likely dependent on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, reactions with strong, hard nucleophiles may favor a more concerted pathway.

The regioselectivity of nucleophilic attack is directed by the substituents on the aromatic ring. In this compound, the fluorine atoms are the leaving groups. The cyclopropylmethoxy group at the 4-position is an ortho-para director for electrophilic aromatic substitution due to its electron-donating nature. However, in nucleophilic aromatic substitution, its electronic effect, along with the strong inductive electron-withdrawing effect of the fluorine atoms, will influence which fluorine is preferentially substituted.

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Stepwise (Addition-Elimination) or Concerted | Meisenheimer Complex (stepwise) or Single Transition State (concerted) | Nucleophile strength, solvent polarity, leaving group ability |

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of C-F bonds, which are typically unreactive. chem8.org While specific studies on this compound are not extensively documented, plausible catalytic cycles can be inferred from related transformations of polyfluoroarenes.

For instance, in a hypothetical cross-coupling reaction, a low-valent transition metal catalyst, such as a Ni(0) or Pd(0) complex, could initiate the catalytic cycle via oxidative addition into one of the C-F bonds of this compound. This step is often the most challenging due to the high bond dissociation energy of the C-F bond. The choice of ligands on the metal center is critical to facilitate this activation.

Following oxidative addition, the resulting aryl-metal-fluoride complex would undergo transmetalation with a suitable coupling partner (e.g., an organometallic reagent like a Grignard reagent or an organoboron compound). The final step of the catalytic cycle is reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst.

A generalized catalytic cycle for a transition metal-mediated cross-coupling reaction is depicted below:

Oxidative Addition: The active metal catalyst inserts into the C-F bond.

Transmetalation: The coupling partner transfers its organic group to the metal center.

Reductive Elimination: The desired product is formed, and the catalyst is regenerated.

The regioselectivity of the C-F bond activation would be a key aspect to investigate, potentially influenced by both electronic and steric factors of the cyclopropylmethoxy group.

Mechanistic Insights into Defluorination Processes of Difluorobenzene Systems

Defluorination, the removal of fluorine atoms, can occur through various mechanisms, including reductive, oxidative, and hydrolytic pathways. For a difluorobenzene system like this compound, these processes would involve the cleavage of the strong C-F bonds.

Reductive defluorination can be achieved using strong reducing agents or through catalytic hydrogenation. The mechanism often involves single-electron transfer (SET) steps to form radical anions, which then eliminate a fluoride (B91410) ion. The resulting aryl radical can then be further reduced.

Oxidative defluorination is less common for simple arenes but can be observed in biological systems or under specific chemical conditions. For example, enzymatic systems like cytochrome P450 have been shown to catalyze the hydroxylation of aromatic rings, which can lead to defluorination through the formation of unstable intermediates. nih.gov

Hydrolytic defluorination typically requires harsh conditions or enzymatic catalysis to replace a fluorine atom with a hydroxyl group. The mechanism would likely proceed through a nucleophilic aromatic substitution pathway with water or hydroxide (B78521) as the nucleophile.

| Defluorination Process | General Mechanism | Potential Reagents/Conditions |

| Reductive Defluorination | Single Electron Transfer (SET) followed by fluoride elimination | Alkali metals in liquid ammonia, catalytic hydrogenation |

| Oxidative Defluorination | Enzymatic hydroxylation leading to unstable intermediates | Cytochrome P450 enzymes |

| Hydrolytic Defluorination | Nucleophilic Aromatic Substitution | High temperature and pressure with aqueous base, or enzymatic catalysis |

Analysis of Substituent Effects on Reactivity and Selectivity

The substituents on the aromatic ring, namely the two fluorine atoms and the cyclopropylmethoxy group, play a crucial role in determining the reactivity and selectivity of reactions involving this compound. ucalgary.ca

Electronic Effects:

Fluorine Atoms: The two fluorine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate. libretexts.org Fluorine can also exert a weak electron-donating resonance effect (+R), but the inductive effect is generally dominant.

Steric Effects: The cyclopropylmethoxy group is bulkier than a hydrogen atom and can sterically hinder reactions at the adjacent ortho positions. This can influence the regioselectivity of reactions, favoring attack at the less hindered positions.

In nucleophilic aromatic substitution, the combined electronic effects of the fluorine and cyclopropylmethoxy groups will determine the preferred site of attack. The fluorine atom that leads to a more stable Meisenheimer complex (or a lower energy transition state in a concerted reaction) will be the one that is substituted.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound would provide valuable mechanistic information. For a typical SNAr reaction, the rate law is often second order, being first order in both the aryl fluoride and the nucleophile.

Rate = k[this compound][Nucleophile]

Studying the effect of substituents on the reaction rate can provide insights into the transition state structure. For example, comparing the reaction rates of different 4-alkoxy-1,2-difluorobenzenes could help quantify the electronic and steric effects of the alkoxy group.

Thermodynamic considerations are also important, particularly in cases where multiple products can be formed. The reaction may be under kinetic control, where the major product is the one that is formed fastest, or under thermodynamic control, where the major product is the most stable one. rsc.org For SNAr reactions, which are often irreversible, kinetic control is more common. The relative stability of the possible intermediates or transition states will determine the product distribution.

| Parameter | Significance in Mechanistic Studies |

| Reaction Rate | Provides information about the rate-determining step and the species involved in it. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur; related to the height of the energy barrier of the transition state. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction; indicates whether the reaction is endothermic or exothermic. |

| Entropy of Reaction (ΔS) | The change in disorder of the system; can influence the spontaneity of the reaction. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A full suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, would be required for an unambiguous assignment of all atoms in 4-(Cyclopropylmethoxy)-1,2-difluorobenzene.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for the protons on the aromatic ring and the cyclopropylmethoxy group.

Aromatic Protons: The three protons on the difluorinated benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to their differing proximity to the fluorine and methoxy (B1213986) substituents, they would exhibit complex splitting patterns (multiplicities) arising from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Cyclopropylmethoxy Protons: This group contains three distinct sets of protons:

The single methine proton (-CH-) on the cyclopropyl (B3062369) ring.

The two sets of non-equivalent methylene (B1212753) protons (-CH₂-) on the cyclopropyl ring.

The two methylene protons of the ether linkage (-O-CH₂-). These aliphatic protons would appear in the upfield region of the spectrum (typically δ 0.3-4.5 ppm). The methylene protons of the cyclopropyl group would likely show complex multiplets due to geminal and vicinal coupling. The -O-CH₂- protons would appear as a doublet, coupled to the methine proton of the cyclopropyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.2 | m |

| -O-CH₂- | ~3.9 | d |

| Cyclopropyl-CH- | ~1.3 | m |

| Cyclopropyl-CH₂- | 0.6 - 0.7 | m |

Note: This table represents predicted values. Actual experimental data is required for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would show ten distinct signals, corresponding to each unique carbon atom.

Aromatic Carbons: Six signals would be present for the benzene ring carbons. The chemical shifts of these carbons are significantly influenced by the attached substituents (two fluorines and one cyclopropylmethoxy group). The carbons directly bonded to fluorine would exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets.

Cyclopropylmethoxy Carbons: Four signals would correspond to the carbons of the cyclopropylmethoxy group: the ether methylene carbon (-O-CH₂-), the cyclopropyl methine carbon (-CH-), and the two equivalent cyclopropyl methylene carbons (-CH₂-).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F (2) | 145 - 155 (d, ¹JCF) |

| Aromatic C-O | 140 - 150 |

| Aromatic C-H (3) | 110 - 125 |

| -O-CH₂- | ~74 |

| Cyclopropyl-CH- | ~12 |

Note: This table represents predicted values. Actual experimental data is required for confirmation.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns (both F-F and F-H) would provide crucial information about their positions relative to each other and the other substituents on the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all the ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to connect adjacent protons within the cyclopropylmethoxy group and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is critical for establishing the connectivity across quaternary carbons and heteroatoms, for instance, by showing a correlation from the -O-CH₂- protons to the C4 carbon of the aromatic ring, confirming the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

Derivatization Strategies for Enhanced Analytical Detection

The analytical detection of "this compound" can be enhanced through various derivatization strategies aimed at improving its chromatographic behavior and detector response. Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a specific analytical method. taylorandfrancis.com This can lead to increased volatility, improved thermal stability, and enhanced sensitivity. semanticscholar.org While specific derivatization protocols for "this compound" are not extensively documented in publicly available scientific literature, potential strategies can be inferred based on the functional groups present in the molecule and established derivatization techniques for related compounds.

The primary challenge in the direct derivatization of "this compound" is the relative inertness of its functional groups—an aryl ether linkage and a difluorinated aromatic ring. Aryl ethers are generally stable, and the carbon-fluorine bonds on the benzene ring are strong. libretexts.org Therefore, derivatization would likely require a preliminary chemical transformation to introduce a more reactive functional group.

Two potential, albeit hypothetical, strategies for the derivatization of "this compound" are:

Derivatization Following Ether Cleavage: This two-step approach involves the initial cleavage of the ether bond to generate a phenol (B47542), which is then readily derivatized.

Derivatization via Modification of the Aromatic Ring: This strategy focuses on introducing a functional group, such as a hydroxyl group, onto the aromatic ring to create a site for derivatization.

Strategy 1: Derivatization Following Ether Cleavage

This strategy involves a destructive but effective method for creating a derivative suitable for analysis, particularly by gas chromatography (GC).

Step 1: Cleavage of the Aryl Ether Bond

The ether linkage in "this compound" can be cleaved using strong acids. libretexts.orgchemistrysteps.com Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or hydroiodic acid (HI) are commonly used for this purpose. libretexts.orgnih.gov The reaction would break the C-O bond, yielding 3,4-difluorophenol (B1294555) and a cyclopropylmethyl halide. libretexts.org

Step 2: Derivatization of the Resulting Phenol

The generated 3,4-difluorophenol possesses a reactive hydroxyl group that is amenable to several common derivatization reactions, which can enhance volatility and improve detection by techniques like GC-Mass Spectrometry (GC-MS). gcms.cz

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation. sigmaaldrich.com The resulting TMS ether is more volatile and less polar than the parent phenol. gcms.cz

Acylation: This method involves the introduction of an acyl group. researchgate.net Using fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can produce stable and highly volatile derivatives. gcms.cz These derivatives are particularly sensitive to electron capture detection (ECD). gcms.cz

The table below outlines the hypothetical reaction sequence for this derivatization strategy.

| Step | Reaction | Reagent(s) | Product(s) | Analytical Advantage |

| 1 | Ether Cleavage | Boron tribromide (BBr₃) or Hydroiodic acid (HI) | 3,4-Difluorophenol | Introduction of a reactive hydroxyl group |

| 2a | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 3,4-Difluorophenyl trimethylsilyl ether | Increased volatility and thermal stability for GC analysis |

| 2b | Acylation | Heptafluorobutyric anhydride (HFBA) | 3,4-Difluorophenyl heptafluorobutyrate | Enhanced sensitivity for Electron Capture Detection (ECD) |

Strategy 2: Derivatization via Aromatic Ring Modification

A more direct, though likely more complex, approach would involve the chemical modification of the aromatic ring to introduce a functional group suitable for derivatization.

Hydroxylation of the Aromatic Ring

The direct hydroxylation of a benzene ring is a known, albeit challenging, chemical transformation. mdpi.comacs.orgnih.govscispace.com This would involve introducing a hydroxyl (-OH) group onto one of the available carbon atoms of the difluorobenzene ring. This would create a difluorohydroxylated analogue of the parent compound, which could then be derivatized as described in the previous section (silylation or acylation). This method, if successful, would have the advantage of preserving the cyclopropylmethoxy portion of the molecule, which could be important for structural elucidation in metabolic or environmental studies.

The table below illustrates this hypothetical approach.

| Step | Reaction | Reagent(s) | Product(s) | Analytical Advantage |

| 1 | Aromatic Hydroxylation | e.g., Fenton's reagent or other specialized catalysts | Hydroxylated this compound | Introduction of a reactive hydroxyl group while preserving the original ether structure |

| 2 | Silylation or Acylation | BSTFA or HFBA | Silylated or acylated derivative | Increased volatility and enhanced detector response for GC-MS or GC-ECD analysis |

It is important to reiterate that these are potential strategies based on general chemical principles. The development of a specific and validated derivatization method for "this compound" would require empirical research to optimize reaction conditions and evaluate the efficiency and reproducibility of the chosen approach.

Computational Chemistry and Theoretical Investigations of 4 Cyclopropylmethoxy 1,2 Difluorobenzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Without specific studies, a quantitative analysis of the electronic structure and bonding of 4-(Cyclopropylmethoxy)-1,2-difluorobenzene cannot be provided. General principles of quantum chemistry can offer qualitative insights, but these would not meet the detailed and specific requirements of the user's request.

Density Functional Theory (DFT) Studies

No published DFT studies specifically investigating the geometric, energetic, or electronic properties of this compound were found. Such studies would typically provide data on optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO gaps.

Ab Initio Methods

Similarly, there is no available research that has employed ab initio methods, such as Hartree-Fock or Møller-Plesset perturbation theory, to analyze this compound. These methods would offer a different level of theoretical insight into its electronic structure.

Analysis of Molecular Orbitals and Electron Density

A detailed analysis of the molecular orbitals (e.g., HOMO and LUMO) and the electron density distribution, which would be crucial for understanding the molecule's reactivity, is not possible without performing the actual quantum chemical calculations, the results of which are not published.

Charge Displacement Analysis (CD-NOCV) for Intermolecular Interactions

The Charge Displacement-Natural Orbitals for Chemical Valence (CD-NOCV) analysis is a sophisticated method to study intermolecular interactions. No studies have applied this technique to this compound to investigate its non-covalent interactions.

Conformational Analysis and Energetic Landscapes

A conformational analysis would involve mapping the potential energy surface of the molecule as a function of its rotatable bonds, particularly the C-O bond of the methoxy (B1213986) group and the orientation of the cyclopropyl (B3062369) group. Without dedicated computational studies, the preferred conformations and the energy barriers between them remain uncharacterized.

Reaction Pathway Modeling and Transition State Analysis

Modeling of reaction pathways and the analysis of transition states for reactions involving this compound have not been reported. Such studies are essential for understanding the kinetics and mechanisms of its potential chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Studies and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For a molecule like this compound, QSAR studies would be instrumental if it were part of a series of analogs being evaluated for a specific therapeutic target, such as a kinase or a G-protein coupled receptor. nih.gov

A hypothetical QSAR study involving this compound would typically involve the following steps:

Dataset Assembly: A collection of molecules with structural similarities to this compound, along with their experimentally determined biological activities (e.g., IC50 values), would be compiled. nih.gov

Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, electrostatic, quantum-chemical, or 3D descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

In the context of ligand design, a validated QSAR model could predict the activity of novel, yet-to-be-synthesized derivatives of this compound. This allows computational chemists to prioritize the synthesis of compounds with the highest predicted potency, thereby optimizing resources and accelerating the discovery process. For instance, modifications to the cyclopropylmethoxy or difluorobenzene moieties could be explored computationally to enhance desired biological effects.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Topological | Molecular Connectivity Index | Describes the branching and size of the molecule. |

| Electronic | Dipole Moment | Influenced by the electronegative fluorine atoms, affecting polarity. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Provides insight into the molecule's reactivity and electronic properties. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful lens through which the time-dependent behavior of a molecule can be observed. nih.gov An MD simulation for this compound would model its atomic motions over time by numerically solving Newton's equations of motion. physchemres.org Such simulations are crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov

Key applications of MD simulations for this compound would include:

Conformational Analysis: The cyclopropylmethoxy group can adopt various orientations relative to the difluorobenzene ring. MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformations that are likely to be biologically relevant.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), researchers can study how solvent molecules arrange themselves around the solute and calculate the free energy of solvation, which is critical for understanding its solubility and pharmacokinetic properties.

Binding Dynamics: If this compound were identified as a ligand for a protein target, MD simulations could be used to model the dynamics of the ligand-protein complex. nih.govmdpi.com This can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of water molecules in the binding site. nih.govphyschemres.org These insights are invaluable for structure-based drug design, guiding the optimization of ligand affinity and selectivity. nih.gov

Table 2: Potential Parameters for a Molecular Dynamics Simulation

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, OPLS | Describes the potential energy of the system's particles. |

| Solvent Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration over which the molecular trajectory is calculated. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic conditions of the simulation. |

| Analysis Metrics | RMSD, RMSF, Radial Distribution Functions | Quantifies the stability, flexibility, and interactions of the molecule. |

While specific research on this compound using these advanced computational techniques is not currently in the public domain, the established principles of QSAR and MD simulations provide a clear framework for how such studies would be conducted to elucidate its chemical and biological properties.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of fluorinated aryl ethers like 4-(Cyclopropylmethoxy)-1,2-difluorobenzene traditionally relies on methods such as the Williamson ether synthesis. However, these methods often require harsh conditions and have limitations in functional group tolerance. The future of synthesizing this compound lies in the development of greener and more efficient protocols.

Emerging strategies focus on minimizing waste, reducing energy consumption, and using less hazardous reagents. One promising avenue is the use of mechanochemistry, which involves reactions conducted in the absence of bulk solvents by mechanical grinding. For instance, the direct hydroxylation of aryl fluorides to phenols using potassium hydroxide (B78521) under mechanochemical conditions presents a more atom-economical and environmentally friendly approach compared to traditional methods. rsc.org Another green approach involves using catalysts like copper(II) fluoride (B91410) for the fluorination of aromatics, which can offer a pathway for large-scale production without the significant waste disposal issues of conventional technologies. researchgate.net

Furthermore, transition-metal-catalyzed cross-coupling reactions are being refined to improve efficiency and substrate scope. Palladium-catalyzed C–O cross-coupling reactions, for example, have been developed for the synthesis of fluorinated alkyl aryl ethers with short reaction times and excellent functional group tolerance. acs.org These modern methods represent a significant step forward from traditional syntheses. researchgate.net

| Methodology | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH), polar aprotic solvent | Well-established, versatile for many ethers | Harsh conditions, limited functional group tolerance, potential for elimination side reactions |

| Palladium-Catalyzed C-O Coupling | Pd precatalyst (e.g., tBuBrettPhos Pd G3), base (e.g., Cs2CO3), toluene | Mild conditions, short reaction times, high functional group tolerance acs.org | Cost of catalyst and ligands, potential for metal contamination in the product |

| Mechanochemistry | Ball milling, solvent-free, solid base (e.g., KOH) | Environmentally friendly (solvent-free), high atom economy, simple setup rsc.org | Scalability can be a challenge, may not be suitable for all substrates |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are becoming indispensable tools for achieving this control. These methods provide immediate feedback on reaction kinetics, the formation of intermediates, and the generation of byproducts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a particularly powerful tool for organofluorine chemistry. numberanalytics.com Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus allow for clear differentiation between various fluorine environments within a molecule. numberanalytics.com This makes it ideal for tracking the consumption of fluorinated starting materials and the formation of products in real-time. acs.orgnih.gov Combining ¹⁹F-NMR with other techniques like High-Resolution Mass Spectrometry (HRMS) and chromatography provides complementary information, enabling a comprehensive understanding of the reaction pathway. acs.orgnumberanalytics.com

In-line analytical tools, such as portable flow Infrared (IR) spectroscopy and benchtop low-field NMR, are also being integrated into chemical synthesis setups, especially in continuous flow systems. asahilab.co.jp These techniques enable real-time adjustments to reaction conditions, leading to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates or gaseous reagents.

| Technique | Principle | Information Gained | Advantages for Fluorinated Compounds |

|---|---|---|---|

| ¹⁹F-NMR Spectroscopy | Measures the resonance of ¹⁹F nuclei in a magnetic field | Quantitative analysis of fluorine-containing species, structural elucidation, reaction kinetics acs.org | High sensitivity of the ¹⁹F nucleus, large chemical shift dispersion, direct observation of the key atom numberanalytics.com |

| In-situ IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations | Concentration of reactants and products, identification of functional groups, detection of intermediates | Non-invasive, provides real-time data, applicable to flow chemistry asahilab.co.jp |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy | Identification of unknown products and byproducts, confirmation of elemental composition numberanalytics.com | High precision allows for unambiguous identification of fluorinated species numberanalytics.com |

Integration of Machine Learning in Compound Design and Prediction of Reactivity

The discovery and optimization of novel molecules are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). For compounds like this compound, ML models can accelerate the design of new derivatives with desired properties and predict their chemical reactivity, significantly reducing the need for laborious trial-and-error experimentation.

ML algorithms can be trained on vast datasets of chemical structures and their associated properties to build predictive models. research.google For organofluorine chemistry, ML has been used to predict the fluorinating strength of various reagents and the bond dissociation energies of C-F bonds. rsc.orgrsc.orgmorressier.com Such models can guide chemists in selecting the optimal reagents and conditions for a desired transformation. For instance, a neural network can be trained to predict the fluorination power of N-F reagents based on simple molecular descriptors, offering a rapid alternative to expensive quantum chemical calculations. rsc.org

These predictive capabilities extend to designing new molecules. By correlating structural features with biological activity or material properties, ML can suggest novel derivatives of this compound that are more likely to be successful for a specific application, such as drug discovery. research.google This data-driven approach streamlines the design-make-test-analyze cycle, making the development of new compounds more efficient and cost-effective.

Exploration of Novel Catalytic Systems for Functionalization

Future research will heavily involve the use of novel catalytic systems to functionalize the this compound scaffold. These advanced catalysts offer new ways to form chemical bonds, often with high selectivity and under mild conditions.

One of the most exciting areas is photoredox catalysis, which uses visible light to drive chemical reactions. This method has been successfully applied to late-stage functionalization, including the challenging formation of C-F bonds on complex aromatic systems. nih.govresearchgate.net Photoelectrocatalysis using earth-abundant metals like iron is another emerging strategy for direct C-H fluoroalkylations, offering a resource-economical approach. researchgate.netnih.gov

Transition-metal catalysis continues to evolve with the development of new ligands and catalyst systems. Ruthenium-based catalysts, for instance, are effective for a variety of C-H functionalization reactions. mdpi.com These methods allow for the direct modification of the aromatic ring of this compound, providing access to a wide range of derivatives that would be difficult to synthesize using traditional methods. Such late-stage functionalization is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship studies. frontiersin.org

Investigation of Biophysical Interactions at a Molecular Level

To unlock the full potential of this compound in applications like drug discovery, it is crucial to understand how it interacts with biological targets at a molecular level. A suite of powerful biophysical techniques can provide detailed insights into these interactions, including binding affinity, kinetics, and thermodynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying protein-ligand interactions. It can be used to identify which parts of a small molecule are in close contact with a protein target and to determine binding constants. springernature.comuniversiteitleiden.nlacs.org The presence of fluorine in this compound is an advantage, as ¹⁹F-NMR can be used as a sensitive probe for binding events. springernature.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). selvita.comresearchgate.net This information is invaluable for understanding the driving forces behind the interaction.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure the kinetics of molecular interactions. harvard.edu In an SPR experiment, one molecule is immobilized on a sensor surface, and the binding of its partner is monitored as it flows over the surface. This provides data on the association (ka) and dissociation (kd) rate constants, in addition to the binding affinity. harvard.edunih.govuvm.edu

| Technique | Key Parameters Measured | Primary Application | Advantages |

|---|---|---|---|

| NMR Spectroscopy | Binding site, structural changes, affinity (KD) | Hit validation, structural biology, fragment screening universiteitleiden.nl | Provides atomic-level structural information; ¹⁹F-NMR is highly sensitive springernature.com |

| Isothermal Titration Calorimetry (ITC) | Affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Thermodynamic characterization of binding, hit validation selvita.com | Provides a complete thermodynamic profile in a single experiment selvita.com |

| Surface Plasmon Resonance (SPR) | Kinetics (ka, kd), affinity (KD) | Real-time kinetic analysis, screening, hit characterization harvard.edu | High sensitivity, real-time data, requires small sample quantities nih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclopropylmethoxy)-1,2-difluorobenzene, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) introducing fluorine atoms into the benzene ring and (2) attaching the cyclopropylmethoxy group.

- Fluorination: The Balz-Schiemann reaction is a classical method for generating fluorobenzenes. For 1,2-difluorobenzene precursors, photochemical fluorodediazoniation in continuous flow reactors (365 nm LED, 10 min residence time) achieves ≥95% selectivity .

- Cyclopropylmethoxy Introduction: Nucleophilic aromatic substitution (SNAr) is feasible if the benzene ring is activated by electron-withdrawing groups (e.g., fluorine). Alternatively, Ullmann coupling or Mitsunobu reactions may link the cyclopropylmethoxy group to the fluorinated ring.

- Optimization: Use flow chemistry to enhance reaction control and scalability. Monitor intermediates via HPLC or GC-MS to minimize side products .

Q. How do the physicochemical properties of this compound influence its handling and storage?

Methodological Answer:

- Stability: The compound is likely stable under inert conditions (argon/nitrogen) due to the electron-withdrawing fluorine substituents, which reduce electrophilic aromatic substitution reactivity .

- Solubility: Expected to be lipophilic (logP ~2–3) based on 1,2-difluorobenzene’s low water solubility and the cyclopropylmethoxy group’s hydrophobicity . Prefer polar aprotic solvents (e.g., DMSO, DMF) for reactions.

- Storage: Store at 0–6°C in amber vials to prevent photodegradation. Use sealed containers to avoid moisture absorption, as fluorinated compounds may hydrolyze under extreme conditions .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 mask) if handling powders or aerosols .

- Ventilation: Employ fume hoods or closed systems to minimize inhalation exposure. Install emergency showers/eye-wash stations nearby .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact due to potential skin irritation .

Advanced Research Questions

Q. How does the regioselectivity of cytochrome P-450 enzymes affect the metabolic stability of this compound?

Methodological Answer:

- Prediction: Fluorine substituents alter electron density on the benzene ring. Frontier orbital calculations (e.g., HOMO/LUMO analysis) predict hydroxylation sites. For 1,2-difluorobenzene, CYP450 preferentially hydroxylates the position para to fluorine, with 6% deviation from experimental data .

- Experimental Validation: Incubate the compound with liver microsomes and analyze metabolites via LC-HRMS. Compare results with computational models to refine predictions .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Confirmation: Use NMR to identify fluorine environments and NMR for cyclopropane proton shifts (δ ~0.5–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formulae .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves polar impurities. GC-MS is suitable for volatile byproducts .

Q. How can continuous flow chemistry improve the scalability of this compound synthesis?

Methodological Answer:

- Photochemical Steps: Implement flow reactors with high-power LEDs (e.g., 365 nm) to enhance photon efficiency and reduce reaction times from hours to minutes .

- Mixing Efficiency: Use micromixers to ensure rapid homogenization of reagents, critical for exothermic reactions like SNAr.

- Process Monitoring: Integrate inline FTIR or Raman spectroscopy for real-time analysis of intermediate diazonium salts or fluorinated products .

Q. What strategies mitigate competing side reactions during functionalization of the difluorobenzene core?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attacks to desired positions. Remove them post-functionalization via hydrolysis .

- Temperature Control: Lower reaction temperatures (−20°C to 0°C) suppress Fries rearrangements or ring-opening reactions in the presence of strong Lewis acids .

- Catalyst Design: Use Pd-catalyzed C–H activation to selectively modify the benzene ring without pre-functionalization. Screen ligands (e.g., SPhos) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.